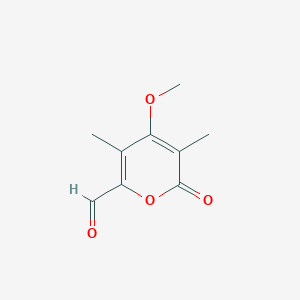
2H-Pyran-6-carboxaldehyde, 4-methoxy-3,5-dimethyl-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-6-carboxaldehyde, 4-methoxy-3,5-dimethyl-2-oxo-: is a heterocyclic organic compound that belongs to the pyran family. Pyrans are six-membered oxygen-containing rings, and this particular compound is characterized by the presence of a carboxaldehyde group, methoxy group, and dimethyl substitutions. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-6-carboxaldehyde, 4-methoxy-3,5-dimethyl-2-oxo- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-methoxy-3,5-dimethyl-2-oxo-hexanal with an appropriate aldehyde under acidic conditions can lead to the formation of the desired pyran ring .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial in scaling up the production process. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-6-carboxaldehyde, 4-methoxy-3,5-dimethyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrans depending on the nucleophile used.
Scientific Research Applications
2H-Pyran-6-carboxaldehyde, 4-methoxy-3,5-dimethyl-2-oxo- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyran-6-carboxaldehyde, 4-methoxy-3,5-dimethyl-2-oxo- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of specific pathways. The presence of the methoxy and dimethyl groups can influence its binding affinity and specificity towards different targets.
Comparison with Similar Compounds
Similar Compounds
- 2H-Pyran-2-carboxaldehyde, 3,4-dihydro-2,5-dimethyl-
- 4-Methoxy-6-methyl-2H-pyran-2-one
- (E)-4-Methoxy-6-styryl-2H-pyran-2-one
Uniqueness
2H-Pyran-6-carboxaldehyde, 4-methoxy-3,5-dimethyl-2-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and dimethyl groups, along with the carboxaldehyde functionality, makes it a versatile compound for various applications.
Properties
CAS No. |
56070-88-3 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
4-methoxy-3,5-dimethyl-6-oxopyran-2-carbaldehyde |
InChI |
InChI=1S/C9H10O4/c1-5-7(4-10)13-9(11)6(2)8(5)12-3/h4H,1-3H3 |
InChI Key |
SSWIIEOQOQRCLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=O)C(=C1OC)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















